molecular formula C14H16N2O2 B2938191 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid CAS No. 957312-77-5

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B2938191
CAS No.: 957312-77-5
M. Wt: 244.294
InChI Key: GHFKRELXCJQVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrazole ring

Preparation Methods

The synthesis of 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl and methyl groups.

    Coupling with benzoic acid: The pyrazole derivative is then coupled with a benzoic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid can be compared with other similar compounds, such as:

    4-(4-Methyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.

    4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-phenylacetic acid:

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical behavior and applications.

Properties

IUPAC Name

4-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-11(6-8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFKRELXCJQVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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